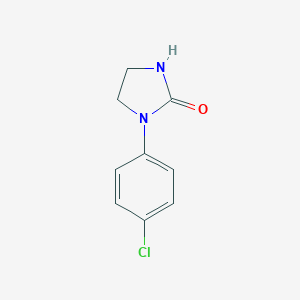

1-(4-Chlorophenyl)-2-imidazolidinone

説明

Structure

2D Structure

特性

IUPAC Name |

1-(4-chlorophenyl)imidazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClN2O/c10-7-1-3-8(4-2-7)12-6-5-11-9(12)13/h1-4H,5-6H2,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZAHIGCYGOLFQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)N1)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20161485 | |

| Record name | 2-Imidazolidinone, 1-(p-chlorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20161485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14088-99-4 | |

| Record name | 2-Imidazolidinone, 1-(p-chlorophenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014088994 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Imidazolidinone, 1-(p-chlorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20161485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-chlorophenyl)imidazolidin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reaction Mechanisms and Chemical Transformations of 1 4 Chlorophenyl 2 Imidazolidinone Derivatives

Mechanistic Pathways of Imidazolidinone Formation

The synthesis of the 1-(4-Chlorophenyl)-2-imidazolidinone ring system can be achieved through various mechanistic routes, each with its own nuances and dependencies on reaction conditions and starting materials.

Nucleophilic Cyclization Processes

A fundamental approach to forming the imidazolidinone ring is through nucleophilic cyclization. This process typically involves a precursor molecule containing both a nucleophilic nitrogen atom and an electrophilic center, primed for an intramolecular reaction.

One common strategy involves the reaction of a 1,2-diamine derivative with a carbonyl-containing compound. For instance, the reaction of an N-(4-chlorophenyl)ethylenediamine with a carbonylating agent like phosgene (B1210022) or its equivalents would proceed via a stepwise nucleophilic attack. The more nucleophilic nitrogen of the diamine would first attack the carbonyl carbon, forming a carbamoyl (B1232498) chloride intermediate. Subsequent intramolecular nucleophilic attack by the second nitrogen atom, followed by the elimination of a leaving group (such as a chloride ion), leads to the formation of the five-membered cyclic urea (B33335).

Recent methodologies have also explored cascade reactions. For example, the synthesis of related oxazolidin-2-imines has been achieved through cascade nucleophilic attack/addition cyclization reactions of certain propargyl alcohols with carbodiimides, a process that occurs without the need for a transition-metal catalyst. nih.gov This highlights the potential for developing similar catalyst-free nucleophilic cyclization strategies for imidazolidinone synthesis.

Intramolecular Hydroamidation Mechanisms

Intramolecular hydroamidation presents a powerful and atom-economical route to imidazolidinone derivatives. acs.org This method involves the addition of an N-H bond across a carbon-carbon multiple bond within the same molecule.

A key example is the cyclization of unsaturated ureas, such as those derived from propargyl amines. acs.orgnih.govresearchgate.netorganic-chemistry.org The reaction of a propargylic urea bearing a 4-chlorophenyl substituent can be initiated by a base or a metal catalyst. The process generally starts with the deprotonation of the urea nitrogen, enhancing its nucleophilicity. acs.org This is followed by a 5-exo-dig cyclization, where the anionic nitrogen attacks the alkyne functionality. acs.orgmdpi.com The resulting intermediate can then be protonated to yield the final imidazolidinone product. acs.org

Computational studies, such as Density Functional Theory (DFT), have provided deeper insights into these mechanisms. For instance, in the base-catalyzed intramolecular hydroamidation of propargylic ureas, the most feasible pathway involves the initial abstraction of the most acidic proton from the urea. acs.org The deprotonated urea then undergoes cyclization, with the formation of the five-membered ring being the most favorable route both kinetically and thermodynamically. acs.org

Role of Catalysts in Reaction Mechanisms

Catalysts play a pivotal role in facilitating the formation of the imidazolidinone ring, often by lowering the activation energy of the reaction and influencing selectivity.

Base Catalysis: Organic bases, such as the phosphazene base BEMP, have been shown to be highly effective in promoting the intramolecular hydroamidation of propargylic ureas. acs.orgnih.govresearchgate.netorganic-chemistry.org The base facilitates the deprotonation of the urea nitrogen, which is a crucial step in initiating the cyclization. acs.org The choice of solvent can also be critical, with polar aprotic solvents like acetonitrile (B52724) often enhancing the efficiency of the base-catalyzed reaction. acs.org

Metal Catalysis: A wide array of metal catalysts, including those based on palladium, gold, and silver, have been employed in imidazolidinone synthesis. mdpi.com

Palladium: Palladium catalysts are effective in the intramolecular hydroamination of allylic ureas. mdpi.com The mechanism can involve the formation of a palladium-pi-allyl complex, followed by nucleophilic attack of the urea nitrogen.

Gold: Gold catalysts, such as AuCl, have demonstrated remarkable selectivity in the 5-exo-dig cyclization of propargyl ureas. mdpi.com

Silver: Silver catalysts have been utilized in the cyclization of acyclic ureas to form N-CF3 imidazolidinone derivatives. nih.gov

Copper: Copper-mediated strategies for the diamination of N-allylic ureas have also been reported. mdpi.com The mechanism is thought to involve a copper-mediated hydroamination followed by the homolytic cleavage of a C-Cu bond to form a radical intermediate. mdpi.com

Heterogeneous Catalysis: Heterogeneous catalysts, such as ceria (CeO2), have been investigated for the synthesis of 2-imidazolidinone from ethylenediamine (B42938) carbamate. acs.org These catalysts offer the advantage of being easily separable from the reaction mixture.

Chemical Reactivity of the Imidazolidinone Ring System

The this compound ring system possesses distinct reactive sites that allow for a variety of chemical transformations.

Hydrolysis Reactions

The amide-like bond within the imidazolidinone ring is susceptible to hydrolysis, particularly under acidic or basic conditions. This reaction leads to the cleavage of the ring and the formation of an N-(4-chlorophenyl)-N'-(2-aminoethyl)urea derivative. The rate and extent of hydrolysis are influenced by factors such as pH, temperature, and the presence of catalysts. For instance, the hydrolysis of N-nitroso-2-imidazolidone has been studied kinetically, revealing a complex dependence on pH. kaimosi.com

Condensation Reactions

The nitrogen atoms of the imidazolidinone ring can participate in condensation reactions with various electrophiles. For example, reaction with aldehydes or ketones can lead to the formation of N-acylated or N-alkylated derivatives. The presence of the 4-chlorophenyl group can influence the nucleophilicity of the nitrogen atoms and thus the reactivity in these condensation reactions.

Functional Group Interconversions

Functional group interconversions are a cornerstone of synthetic organic chemistry, enabling the transformation of one functional group into another. In the context of this compound derivatives, these reactions can be broadly categorized into modifications of the N-H group on the imidazolidinone ring and transformations involving the chloro-substituent on the phenyl ring.

N-Alkylation and N-Acylation of the Imidazolidinone Ring

The secondary amine within the imidazolidinone ring of 1-aryl-2-imidazolidinones provides a reactive handle for N-alkylation and N-acylation reactions. These transformations are fundamental for introducing a variety of substituents at the N-3 position, thereby expanding the chemical diversity of the core structure.

N-alkylation can be achieved under standard basic conditions. For instance, the reaction of a 1-aryl-2-imidazolidinone with an alkyl halide in the presence of a base like sodium hydride leads to the corresponding N-alkylated product. Similarly, N-acylation can be readily accomplished using acylating agents such as acyl chlorides or anhydrides, often in the presence of a base to neutralize the acid byproduct. nih.govsciforum.net These reactions are generally high-yielding and tolerant of a range of functional groups on both the acylating/alkylating agent and the imidazolidinone derivative.

Table 1: N-Alkylation and N-Acylation of 1-Aryl-2-imidazolidinone Derivatives

| Starting Material | Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 1-Aryl-2-imidazolidinone | Alkyl Halide (e.g., R-X) | Base (e.g., NaH), Solvent (e.g., DMF) | 1-Aryl-3-alkyl-2-imidazolidinone | Good to Excellent | General Procedure |

| 1-Aryl-2-imidazolidinone | Acyl Chloride (e.g., RCOCl) | Base (e.g., Triethylamine), Solvent (e.g., CH2Cl2) | 1-Aryl-3-acyl-2-imidazolidinone | Good to Excellent | nih.gov |

Palladium-Catalyzed Cross-Coupling Reactions

The chlorine atom on the phenyl ring of this compound is a key site for functionalization via palladium-catalyzed cross-coupling reactions. These powerful methods allow for the formation of new carbon-carbon and carbon-nitrogen bonds, significantly expanding the molecular complexity of the scaffold.

Buchwald-Hartwig Amination: The Buchwald-Hartwig amination is a premier method for the formation of C-N bonds. researchgate.netwikipedia.org This reaction enables the conversion of the aryl chloride to a primary or secondary arylamine by coupling with an amine in the presence of a palladium catalyst and a suitable ligand. organic-chemistry.orglibretexts.org The choice of ligand is crucial for the success of the reaction, with bulky, electron-rich phosphine (B1218219) ligands often providing the best results. researchgate.netwikipedia.org This transformation is highly valuable for the synthesis of derivatives with potential applications in pharmaceuticals and materials science.

Table 2: Buchwald-Hartwig Amination of this compound

| Starting Material | Amine | Catalyst/Ligand | Base | Solvent | Product | Yield | Reference |

|---|---|---|---|---|---|---|---|

| This compound | Primary or Secondary Amine (R1R2NH) | Pd2(dba)3 / Buchwald Ligand | NaOtBu | Toluene (B28343) | 1-(4-(R1R2N)phenyl)-2-imidazolidinone | Typically Good | wikipedia.orgorganic-chemistry.orglibretexts.org |

Suzuki-Miyaura Coupling: The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of C-C bonds. organic-chemistry.org In the context of this compound, this reaction facilitates the replacement of the chlorine atom with a variety of carbon-based substituents, such as aryl, heteroaryl, or vinyl groups. The reaction involves the coupling of the aryl chloride with a boronic acid or a boronic ester in the presence of a palladium catalyst and a base. organic-chemistry.org The mild reaction conditions and the commercial availability of a vast array of boronic acids make the Suzuki-Miyaura coupling a highly attractive method for the diversification of the 1-phenyl-2-imidazolidinone core.

Table 3: Suzuki-Miyaura Coupling of this compound

| Starting Material | Boronic Acid/Ester | Catalyst | Base | Solvent | Product | Yield | Reference |

|---|---|---|---|---|---|---|---|

| This compound | R-B(OH)2 or R-B(OR')2 | Pd(PPh3)4 or other Pd catalyst | K2CO3 or other base | DME/H2O or other solvent system | 1-(4-R-phenyl)-2-imidazolidinone | Good to Excellent | organic-chemistry.org |

Biological Activities and Pharmacological Potential of 1 4 Chlorophenyl 2 Imidazolidinone and Analogues

Antimicrobial Spectrum Analysis

Imidazolidinone derivatives have been identified as possessing a broad spectrum of antimicrobial properties, with various analogues showing efficacy against bacteria, fungi, and viruses. ontosight.ainih.gov The core imidazolidinone moiety is considered central to this activity, with substitutions on the ring influencing the potency and spectrum. nih.gov

Analogues of 1-(4-Chlorophenyl)-2-imidazolidinone have demonstrated notable antibacterial capabilities. A study on novel methyl 4-((4-(4-chlorophenyl)-2,5-dioxoimidazolidin-1-yl) methyl) benzoate (B1203000) derivatives revealed potent activity against both Gram-positive and Gram-negative bacteria. nih.gov Specifically, compounds designated as 5b and 5d were effective at low concentrations against several bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). nih.gov The mechanism of action for these compounds was identified as the inhibition of DNA gyrase, a crucial enzyme for bacterial DNA replication. nih.gov

Other related structures, such as 2-(4-chlorophenylimino) thiazolidin-4-one derivatives, have also been evaluated for their antibacterial effects against pathogens like Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Streptococcus pyogenes. koreascience.kr Similarly, certain imidazo[1,2-a]pyridine (B132010) derivatives containing a chlorophenyl group showed moderate to good antibacterial activity. researchgate.net This body of research underscores the potential of the chlorophenyl-substituted imidazolidinone framework in developing new antibacterial agents. nih.govkoreascience.krnih.gov

| Compound | Bacterial Strain | Activity (MIC, µg/mL) | Reference |

|---|---|---|---|

| Compound 5b (A 2,5-dioxoimidazolidin derivative) | S. aureus, MRSA, S. pneumoniae, P. aeruginosa, E. coli | 0.1 - 9.5 | nih.gov |

| Compound 5d (A 2,5-dioxoimidazolidin derivative) | S. aureus, MRSA, S. pneumoniae, P. aeruginosa, E. coli | 0.1 - 9.5 | nih.gov |

The antifungal potential of the imidazolidinone class of compounds has been well-documented. ontosight.ai Studies have shown that derivatives exhibit activity against various fungal pathogens. ontosight.ainih.gov For instance, analogues like 2-(4-chlorophenylimino) thiazolidin-4-one have been tested against fungal strains including Candida albicans, Aspergillus niger, and Aspergillus clavatus, demonstrating a range of inhibitory effects. koreascience.kr

A particularly potent, though structurally distinct, analogue, 1-[4-(4-Chlorophenyl)-2-(2,6-dichlorophenylthio)-n-butyl]-1H-imidazole nitrate , proved highly effective against in vivoCandida albicans infections in animal models. nih.gov The mechanism of antifungal action for some related azole derivatives involves the induction of apoptosis in pathogenic Candida species. nih.gov This process is mediated by an increase in reactive oxygen species (ROS) and the subsequent loss of mitochondrial membrane potential, leading to programmed cell death. nih.gov This suggests that imidazolidinone analogues may act through similar pathways to exert their antifungal effects.

| Compound Class | Fungal Strain | Reference |

|---|---|---|

| 2-(4-chlorophenylimino) thiazolidin-4-one derivatives | C. albicans, A. niger, A. clavatus | koreascience.kr |

| 1-[4-(4-Chlorophenyl)-2-(2,6-dichlorophenylthio)-n-butyl]-1H-imidazole nitrate | Candida albicans | nih.gov |

Imidazolidinones represent an important class of heterocyclic compounds with established activity against several significant human viruses. ontosight.ainih.gov Research has highlighted their potential as inhibitors of Human Immunodeficiency Virus (HIV), Hepatitis C Virus (HCV), Dengue virus, and enteroviruses. nih.gov

The mechanisms underlying these antiviral effects are varied and specific to the viral target:

HIV: Imidazolidinone derivatives have been shown to function as inhibitors of HIV aspartic protease and as antagonists of the CCR5 co-receptor, both of which are critical for viral entry and replication. nih.gov

HCV and Dengue Virus: These compounds can inhibit the NS3 serine protease of HCV and the NS2B-NS3 protease of the Dengue virus, respectively. nih.gov

Enterovirus 71 (EV71): Pyridyl-imidazolidinones exhibit potent and specific activity by targeting the EV71 capsid protein VP1, which interferes with viral adsorption or the uncoating of viral RNA. nih.gov

Orthopoxviruses: More recent research into 2-aryl-1-hydroxyimidazoles, another class of analogues, has demonstrated promising in vitro activity against a wide range of orthopoxviruses, including the variola virus, which causes smallpox. rsc.org The lead compound from this study, 1-hydroxy-2-(4-nitrophenyl)imidazole 4a , showed a high selectivity index against both vaccinia and variola viruses. rsc.org

Anticancer and Antitumor Investigations

The anticancer potential of imidazolidinone derivatives has been an area of active research, with studies demonstrating their ability to inhibit the growth of various cancer cell lines through multiple mechanisms. ontosight.ai

A number of imidazolidinone analogues have been synthesized and evaluated for their cytotoxic effects against human cancer cells. A series of novel 4-imidazolidinone derivatives showed growth-inhibitory effects on cervical adenocarcinoma (HeLa), glioblastoma (U87), and colorectal carcinoma (HCT116) cells. nih.gov Among these, a compound designated 9r was particularly effective against the colorectal cancer cell lines HCT116 and SW620, with half-maximal inhibitory concentration (IC₅₀) values of 9.44 µM and 10.95 µM, respectively, while showing low cytotoxicity in normal human colon cells. nih.gov

Furthermore, derivatives of 2-thioxoimidazolidin-4-one have displayed significant cytotoxicity. nih.govnih.gov In one study, compound 7 and compound 9 of this class showed potent antiproliferative activity against human liver cancer (HepG-2) and colorectal cancer (HCT-116) cell lines. nih.govnih.gov

| Compound | Cancer Cell Line | Effect (IC₅₀) | Reference |

|---|---|---|---|

| Compound 9r (4-imidazolidinone derivative) | HCT116 (Colorectal) | 9.44 µM | nih.gov |

| Compound 9r (4-imidazolidinone derivative) | SW620 (Colorectal) | 10.95 µM | nih.gov |

| Compound 7 (2-thioxoimidazolidin-4-one derivative) | HepG-2 (Liver) | Good antiproliferation activity | nih.govnih.gov |

| Compound 9 (2-thioxoimidazolidin-4-one derivative) | HCT-116 (Colorectal) | Good antiproliferation activity | nih.govnih.gov |

The anticancer effects of imidazolidinone analogues are attributed to their ability to induce programmed cell death (apoptosis) and inhibit cell proliferation, often through multiple signaling pathways. nih.gov

Apoptosis Induction: A primary mechanism of action is the induction of apoptosis in cancer cells. nih.gov The 4-imidazolidinone derivative compound 9r was found to trigger apoptosis in colorectal cancer cells by inducing the production of reactive oxygen species (ROS). nih.gov This elevation in ROS activates the c-Jun N-terminal kinase (JNK) pathway, which in turn leads to the loss of mitochondrial membrane potential and initiates a caspase-mediated apoptotic cascade. nih.gov Similarly, 2-thioxoimidazolidin-4-one derivatives compound 7 and compound 9 were also confirmed to trigger apoptosis in liver and colon cancer cells, respectively. nih.gov This ROS-mediated mechanism is a key strategy for inducing cell death in targeted cancer cells. nih.gov

Proliferation Inhibition: In addition to inducing apoptosis, these compounds can halt the cancer cell cycle, thereby inhibiting proliferation. nih.govresearchgate.net Studies on 2-thioxoimidazolidin-4-one derivatives showed that they could arrest the cell cycle at different phases. nih.govCompound 7 arrested liver cancer cells in the G0/G1 phase, while compound 9 caused an S-phase arrest in colon cancer cells. nih.govnih.gov The anti-proliferative effects of some analogous compounds have been linked to the inhibition of critical signaling pathways, such as the Akt pathway, which is often hyperactivated in cancer and plays a crucial role in promoting cell survival and proliferation. researchgate.netresearchgate.net By inhibiting such pathways, these compounds effectively suppress cancer cell growth. researchgate.netresearchgate.net

Anti-Inflammatory Effects

The imidazolidinone core is a feature in various compounds investigated for their anti-inflammatory properties. This section delves into the potential of this compound and its analogues to modulate inflammatory pathways, with a specific focus on their interaction with cyclooxygenase enzymes.

Cyclooxygenase-2 (COX-2) Inhibition Potential

Cyclooxygenase (COX) enzymes are key players in the inflammatory process, with COX-2 being the isoform predominantly induced at sites of inflammation. Selective inhibition of COX-2 is a sought-after therapeutic strategy to mitigate inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the constitutively expressed COX-1 isoform. nih.gov

Research into novel arylidene-5(4H)-imidazolone derivatives has demonstrated their potential as selective COX-2 inhibitors. nih.gov For instance, in one study, compound 4k emerged as a highly selective COX-2 inhibitor, surpassing the selectivity of the established drug celecoxib. Another compound from the same series, 4f , exhibited promising inhibitory activity against both COX-2 and 15-lipoxygenase (15-LOX), another enzyme involved in inflammation. nih.gov This dual inhibition is considered a valuable attribute in the development of new anti-inflammatory agents. nih.gov

The general structure of these promising arylidene-5(4H)-imidazolone scaffolds suggests that the imidazolidinone core can be effectively modified to achieve potent and selective COX-2 inhibition. nih.gov

Other Noteworthy Biological Activities

Beyond their anti-inflammatory potential, derivatives of the imidazolidinone structure have been explored for a range of other pharmacological applications.

Gastric Acid Antisecretory Agents

Certain substituted imidazo[1,2-a]pyridines, which can be considered related structures to imidazolidinones, have been identified as a novel class of antiulcer agents. nih.gov These compounds exhibit both gastric antisecretory and cytoprotective properties. nih.gov Their mechanism of action is thought to involve the inhibition of the H+/K+-ATPase enzyme, a key component in the production of gastric acid. nih.gov Structure-activity relationship studies in this area led to the identification of potent compounds with potential for clinical development. nih.gov

The exploration of prostaglandin (B15479496) analogues, such as 15-methyl PGE2 and 16,16-dimethyl PGE2, has also shed light on mechanisms of gastric acid suppression. These compounds have been shown to be potent inhibitors of histamine-stimulated gastric secretion and are effective when administered orally. nih.gov They are believed to act directly on parietal cells, rendering them less responsive to stimulants of acid secretion. nih.gov

Anti-Parasitic Activity

Imidazolidinone and related imidazole-containing structures have been investigated for their efficacy against various parasites. For instance, a series of cationic gold(I)-carbene complexes featuring 4,5-diarylimidazolylidene ligands were tested against protozoan parasites like Leishmania major, Toxoplasma gondii, and Trypanosoma brucei. nih.gov Some of these complexes demonstrated significant activity, with certain ferrocene (B1249389) derivatives being more active against L. major amastigotes and T. gondii tachyzoites than some approved drugs. nih.gov

The search for effective anti-parasitic agents has also extended to natural sources. Essential oils from plants like sage, lavender, and oregano have shown potent activity against the fish parasite Ichthyophthirius multifiliis. scholasticahq.com The active components in these oils, such as α-thujone, 1,8-cineole, and carvacrol, have demonstrated significant antiprotozoal effects. scholasticahq.com These findings highlight the potential of diverse chemical structures, including those related to imidazolidinone, in the development of new anti-parasitic treatments. scholasticahq.com

Dipeptidyl Peptidase IV (DPP-IV) Inhibition

Dipeptidyl peptidase IV (DPP-IV) is a well-established therapeutic target for the management of type 2 diabetes. nih.gov DPP-IV inhibitors, also known as gliptins, work by preventing the breakdown of incretin (B1656795) hormones, which play a crucial role in glucose homeostasis. nih.govmdpi.com This leads to enhanced insulin (B600854) secretion in a glucose-dependent manner. mdpi.com

The imidazolidinone scaffold has been incorporated into molecules designed as DPP-IV inhibitors. The selectivity of these inhibitors is a critical aspect of their development, as off-target inhibition of related enzymes like DPP8 and DPP9 can lead to toxicity. epa.govresearchgate.net Research has focused on developing highly selective DPP-IV inhibitors to ensure a favorable safety profile. epa.govresearchgate.net The oral administration and once-daily dosing of many approved DPP-IV inhibitors make them a convenient treatment option. nih.gov

TACE Inhibitory Activity

Tumor necrosis factor-alpha converting enzyme (TACE), also known as ADAM17, is a key enzyme in the release of the pro-inflammatory cytokine TNF-α. Inhibition of TACE is being explored as a therapeutic strategy for various inflammatory conditions and cancers. nih.gov

Recent research has highlighted the potential of TACE inhibition in the context of metabolic dysfunction-associated steatohepatitis (MASH) and its progression to hepatocellular carcinoma (HCC). nih.gov In a preclinical model, a TACE inhibitor was shown to reduce liver injury, inflammation, and the expression of apoptosis antagonizing transcription factor (AATF), a key driver in the progression of MASH to HCC. nih.gov This study demonstrated that TACE inhibition could effectively prevent the development of liver cancer, suggesting that targeting this enzyme could be a promising therapeutic approach. nih.gov

Structure Activity Relationship Sar Studies of 1 4 Chlorophenyl 2 Imidazolidinone Derivatives

Impact of Substituent Modifications on Biological Efficacy

The biological activity of derivatives of 1-(4-chlorophenyl)-2-imidazolidinone is significantly influenced by the nature and position of various substituents on the core structure. Research has demonstrated that even minor alterations can lead to substantial changes in potency and selectivity for different biological targets.

For instance, in the context of monoamine oxidase (MAO) inhibition, the substitution on the phenyl ring plays a crucial role. Studies on related heterocyclic structures, such as mesoionic 1-aryl-4-(phenyl/p-chlorophenyl)imidazo[2,1-b]thiazol-3-ones, have shown that the presence of a 4-chloro substituent on the phenyl ring can enhance activity. nanobioletters.com Specifically, o-hydroxy derivatives were found to be particularly effective inhibitors of MAO. nanobioletters.com In a series of N-aryl-di/chlorocinnamamides, compounds with a 3,4-dichloro substitution on the phenyl ring exhibited a broader spectrum and higher antibacterial efficacy compared to those with a single 4-chloro substituent.

Furthermore, modifications on the imidazolidinone ring itself are critical. The synthesis and evaluation of various 4-imidazolidinone-containing compounds as inhibitors of the MDM2/p53 interaction have highlighted the importance of specific substitutions for potent activity. nih.gov While the direct SAR for this compound in this context is still under investigation, these findings underscore the potential for optimizing activity through targeted modifications.

The following interactive table summarizes the impact of various substituents on the biological activity of related heterocyclic compounds, providing insights into potential modification strategies for this compound derivatives.

| Core Scaffold | Substituent Modification | Biological Target | Impact on Efficacy | Reference |

|---|---|---|---|---|

| Mesoionic imidazo[2,1-b]thiazol-3-ones | 4-chloro on phenyl ring | Monoamine Oxidase (MAO) | Increased activity | nanobioletters.com |

| Mesoionic imidazo[2,1-b]thiazol-3-ones | o-hydroxy on aryl ring | Monoamine Oxidase (MAO) | Very effective inhibition | nanobioletters.com |

| N-aryl-(di)chlorocinnamamides | 3,4-dichloro on phenyl ring | Antibacterial | Broader spectrum and higher efficacy | |

| 4-Imidazolidinone derivatives | Various substitutions | MDM2/p53 interaction | Potent inhibition | nih.gov |

Stereochemical Influences on Activity

The three-dimensional arrangement of atoms within a molecule, or its stereochemistry, can have a profound impact on its biological activity. In the case of this compound derivatives, the presence of chiral centers can lead to stereoisomers with markedly different potencies and selectivities.

While specific studies focusing solely on the stereoisomers of this compound are limited, research on analogous chiral heterocyclic compounds provides valuable insights. For example, in a series of novel oxazolidinone derivatives, it was found that the E-isomer of an angularly attached derivative was more potent than the Z-isomer, highlighting the importance of geometric isomerism.

The synthesis of enantiomerically pure isomers of bioactive molecules is a critical step in understanding their interaction with biological targets. The development of enantioselective strategies for the synthesis of 2,3-dihydroquinazolin-4(1H)-one derivatives, a related scaffold, underscores the growing recognition of the importance of stereochemistry in drug design. nih.gov Although the aminal chiral center in these compounds can be sensitive to racemization, obtaining pure enantiomers is crucial for elucidating their precise mechanism of action. nih.gov

The differential activity of stereoisomers often arises from their distinct binding affinities to chiral biological targets such as enzymes and receptors. One enantiomer may fit perfectly into the binding site, leading to a strong biological response, while the other may have a weaker interaction or even bind to a different target altogether.

Pharmacophore Elucidation for Targeted Biological Effects

Pharmacophore modeling is a powerful computational tool used in drug discovery to identify the essential three-dimensional arrangement of chemical features required for a molecule to exert a specific biological effect. By understanding the pharmacophore of a class of compounds, researchers can design new molecules with improved potency and selectivity.

For derivatives of this compound, elucidating the pharmacophore for a particular biological target is a key step in rational drug design. This process typically involves analyzing a set of active and inactive molecules to identify common structural features such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings that are crucial for binding to the target.

While a specific pharmacophore model for this compound derivatives is not yet widely established in the public domain, the principles of pharmacophore modeling can be applied to any series of compounds with known biological activity. For instance, in the development of corticotropin-releasing factor 1 (CRF1) receptor antagonists based on a phenylpyrazinone scaffold, a six-point pharmacophore model was developed that included two hydrogen bond acceptors, one hydrogen bond donor, two hydrophobic regions, and one aromatic ring. nih.gov This model successfully guided the design of more potent antagonists. nih.gov

The general process of pharmacophore elucidation for this compound derivatives would involve:

Data Set Preparation: Compiling a diverse set of this compound derivatives with their corresponding biological activity data for a specific target.

Conformational Analysis: Generating a representative set of low-energy conformations for each molecule in the dataset.

Feature Identification: Identifying the key chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) within the molecules.

Pharmacophore Model Generation: Using computational algorithms to align the active molecules and identify a common spatial arrangement of features that is absent in the inactive molecules.

Model Validation: Testing the predictive power of the generated pharmacophore model using a separate set of molecules (test set) not used in the model generation.

A validated pharmacophore model for this compound derivatives would serve as a valuable blueprint for designing novel compounds with enhanced therapeutic potential.

Computational Chemistry and Molecular Modeling Studies

Density Functional Theory (DFT) Calculations for Structural and Mechanistic Insights

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and condensed phases. By calculating the electron density, DFT can elucidate various properties of a molecule, including its geometry, vibrational frequencies, and reaction mechanisms.

While specific DFT studies on 1-(4-Chlorophenyl)-2-imidazolidinone are not extensively documented in publicly available literature, research on analogous structures, such as substituted ureas and other imidazolidinone derivatives, provides a clear indication of the insights that can be gained. For instance, DFT calculations have been successfully employed to study the reaction mechanisms of synthesizing 1,3-dimethyl-2-imidazolidinone, revealing the role of water as a catalyst in the cyclization process. These studies show that water can lower the activation barriers for the reaction by facilitating proton transfer.

In the context of this compound, DFT calculations could be used to:

Optimize the molecular geometry to determine the most stable conformation.

Calculate the distribution of electron density and molecular orbitals (HOMO and LUMO) to predict sites of reactivity.

Simulate infrared and NMR spectra to aid in experimental characterization.

Investigate the thermodynamics and kinetics of potential reactions involving the imidazolidinone ring or the chlorophenyl group.

A hypothetical application of DFT to analyze the electronic properties of this compound could yield data similar to that presented in the table below, which is based on calculations for related heterocyclic compounds.

| Parameter | Calculated Value | Significance |

| Total Energy | -X.XXX Hartrees | Indicates the stability of the molecule. |

| HOMO Energy | -Y.YY eV | Relates to the electron-donating ability. |

| LUMO Energy | -Z.ZZ eV | Relates to the electron-accepting ability. |

| HOMO-LUMO Gap | ΔE eV | Correlates with chemical reactivity and stability. |

| Dipole Moment | D.DD Debye | Provides insight into the polarity of the molecule. |

Note: The values in this table are illustrative and would need to be determined through specific DFT calculations for this compound.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used in drug discovery to understand how a ligand, such as this compound, might interact with a biological target, typically a protein or enzyme.

Although specific docking studies for this compound are not widely reported, research on other chlorophenyl-containing compounds and imidazolidinone derivatives demonstrates the utility of this approach. For example, derivatives of 3-phenyl-2-thioxoimidazolidin-4-one (B189171) have been docked into the estrogen receptor to evaluate their potential as therapeutic agents. researchgate.net Similarly, various 4-chlorophenylquinazoline derivatives have been studied as potential COX-2 inhibitors through molecular docking. impactfactor.org

A molecular docking study of this compound would involve:

Identifying a potential protein target based on the compound's known or hypothesized biological activity.

Obtaining the 3D structure of the target protein from a repository like the Protein Data Bank (PDB).

Using a docking software to place the 3D structure of this compound into the binding site of the protein.

Scoring the different binding poses to predict the most favorable interaction, often quantified by a binding energy or docking score.

The results of such a study could be summarized in a table, as shown below for a hypothetical interaction with a generic protein kinase.

| Target Protein | PDB ID | Binding Site Residues | Docking Score (kcal/mol) | Key Interactions |

| Protein Kinase A | XXXX | Tyr123, Lys72, Glu91 | -8.5 | Hydrogen bond with Glu91, Pi-pi stacking with Tyr123 |

| Cyclin-Dependent Kinase 2 | YYYY | Phe80, Leu83, Asp86 | -7.9 | Hydrogen bond with Asp86, Hydrophobic interactions |

Note: This table is illustrative. The specific target, PDB ID, interacting residues, and docking scores would be determined from an actual molecular docking simulation.

Predictive Computational Models for Catalytic Activity

Predictive computational models, often employing machine learning and quantitative structure-activity relationship (QSAR) studies, are used to forecast the catalytic activity of chemical compounds. These models are built by correlating the structural or electronic features of a series of compounds with their experimentally determined catalytic activities.

To develop a predictive model for the catalytic activity of this compound or its derivatives, the following steps would be necessary:

Synthesize a library of related compounds with variations in their structure.

Experimentally measure the catalytic activity of each compound in a specific reaction.

Calculate a set of molecular descriptors (e.g., steric parameters, electronic properties from DFT) for each compound.

Use statistical methods or machine learning algorithms to build a mathematical model that relates the descriptors to the observed activity.

An example of the data that would be used to build such a model is presented below.

| Compound Derivative | Descriptor 1 (e.g., Steric Hindrance) | Descriptor 2 (e.g., HOMO Energy) | Observed Catalytic Activity (%) |

| This compound | 25.4 | -6.8 eV | 65 |

| 1-(4-Methylphenyl)-2-imidazolidinone | 23.1 | -6.5 eV | 72 |

| 1-(4-Nitrophenyl)-2-imidazolidinone | 28.9 | -7.2 eV | 58 |

Note: This table represents hypothetical data to illustrate the type of information used in creating a predictive computational model.

By establishing a statistically significant model, the catalytic activity of new, unsynthesized derivatives of this compound could be predicted, thereby accelerating the discovery of more efficient catalysts.

Analytical Methodologies for Characterization and Quantification

Spectroscopic Techniques for Structural Elucidation (e.g., FT-IR, ¹H-NMR, ¹³C-NMR, Mass Spectrometry)

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR analysis is used to identify the characteristic functional groups within the 1-(4-Chlorophenyl)-2-imidazolidinone molecule. semanticscholar.org The spectrum reveals specific absorption bands corresponding to the vibrational frequencies of its bonds. mdpi.com Key absorptions include a strong band for the carbonyl (C=O) group of the cyclic urea (B33335), typically observed in the region of 1650-1700 cm⁻¹. Other significant peaks correspond to N-H stretching of the amide, C-N stretching, aromatic C-H stretching from the chlorophenyl ring, and the C-Cl stretching vibration. For related pyrazoline structures, a C=O stretching vibration has been noted around 1660 cm⁻¹. mdpi.comnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for mapping the carbon and hydrogen skeleton of the molecule.

¹H-NMR: The proton NMR spectrum provides information on the number and environment of hydrogen atoms. For this compound, the spectrum is expected to show distinct signals for the aromatic protons and the aliphatic protons of the imidazolidinone ring. The protons on the 4-chlorophenyl group typically appear as two doublets in the aromatic region (δ 7.0-7.6 ppm) due to their ortho and meta positions relative to the chlorine atom. The methylene (B1212753) (-CH₂-) protons of the imidazolidinone ring are expected to appear as two triplets in the aliphatic region (δ 3.0-4.0 ppm). For a similar compound, 1-(4-Chlorophenyl)-3-(2,2-dimethoxyethyl)urea, the aromatic protons were observed in the range of δ 7.17–7.25 ppm. mdpi.com

¹³C-NMR: The carbon-13 NMR spectrum reveals the different carbon environments in the molecule. Key signals would include the carbonyl carbon (C=O) of the urea moiety, typically found in the δ 150-160 ppm range. mdpi.comrsc.org The aromatic carbons of the chlorophenyl ring would produce several signals between δ 120-140 ppm, with the carbon atom bonded to the chlorine showing a distinct chemical shift. The two methylene carbons of the imidazolidinone ring would appear in the aliphatic region, generally between δ 40-50 ppm. In a related spiro[fluorene-9,4'-imidazolidine] derivative, the carbonyl carbons were observed at δ 155.34 ppm and δ 171.10 ppm. bas.bg

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, further confirming its identity. For this compound (C₉H₉ClN₂O), the mass spectrum would show a molecular ion peak (M⁺) corresponding to its molecular weight. Due to the presence of a chlorine atom, a characteristic isotopic pattern with two peaks (M⁺ and M+2) in an approximate 3:1 intensity ratio is expected, which is a definitive indicator for chlorine-containing compounds. High-resolution mass spectrometry can provide the exact mass, confirming the elemental composition. Fragmentation patterns typically involve the cleavage of the molecule, with major fragments potentially corresponding to the 4-chlorophenyl cation and ions resulting from the breakdown of the imidazolidinone ring.

Table 1: Summary of Expected Spectroscopic Data for this compound

| Technique | Expected Observation | Reference/Notes |

|---|---|---|

| FT-IR | - C=O stretch: ~1650-1700 cm⁻¹

| Based on characteristic functional group frequencies and data from related compounds. mdpi.comnih.gov |

| ¹H-NMR | - Aromatic protons (4H): δ ~7.0-7.6 ppm (two doublets)

| Based on typical chemical shifts and data from precursors like 1-(4-Chlorophenyl)-3-(2,2-dimethoxyethyl)urea. mdpi.com |

| ¹³C-NMR | - Carbonyl carbon (C=O): δ ~150-160 ppm

| Based on typical chemical shifts for imidazolidinones and related structures. mdpi.comrsc.org |

| Mass Spectrometry | - Molecular Ion (M⁺) with characteristic Cl isotope pattern (M⁺ and M+2 in ~3:1 ratio).

| Based on the molecular formula and common fragmentation pathways for chlorophenyl compounds. nist.gov |

Chromatographic Separation and Quantification Methods

Chromatographic techniques are essential for separating this compound from impurities or other components in a mixture and for its precise quantification.

HPLC and UHPLC are the most common methods for the analysis of non-volatile compounds like this compound. Reversed-phase HPLC (RP-HPLC) is particularly suitable. A validated RP-HPLC method for a structurally similar compound, 1-Acetyl-2-imidazolidinone, demonstrates the utility of this approach. impactfactor.orgresearchgate.net

A typical method would involve an octadecylsilane (B103800) (ODS or C18) column with a mobile phase consisting of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol, often run in a gradient or isocratic mode. researchgate.net Detection is commonly performed using a UV detector, as the chlorophenyl group provides strong chromophores. For quantitative analysis, a calibration curve is prepared using standards of known concentrations to determine the amount of the compound in a sample. impactfactor.org

Table 2: Representative HPLC Conditions for Analysis

| Parameter | Typical Condition | Reference/Notes |

|---|---|---|

| Column | Reversed-Phase C18 (e.g., ODS-3V, 250 mm x 4.6 mm, 5 µm) | Commonly used for non-polar to moderately polar compounds. researchgate.net |

| Mobile Phase | Water:Acetonitrile or Water:Methanol mixture | A mobile phase of Water:Acetonitrile (95:5 v/v) has been used for a related compound. impactfactor.org |

| Detection | UV Spectrophotometry (e.g., at 215 nm) | The wavelength is selected based on the UV absorbance maximum of the analyte. impactfactor.orgresearchgate.net |

| Flow Rate | ~1.0 mL/min | Standard flow rate for analytical HPLC columns. |

GC/MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. However, due to the low volatility and polar nature of this compound, direct GC analysis is challenging. Analysis of related polar imidazoles by GC-MS often requires a derivatization step to increase their volatility and thermal stability. mdpi.com This involves reacting the analyte with a derivatizing agent to replace active hydrogens (like the one on the amide) with a non-polar group.

Once derivatized, the compound can be analyzed using a standard GC-MS system, typically equipped with a capillary column (e.g., SH-Rxi-5Sil MS). shimadzu.com The mass spectrometer serves as a highly selective and sensitive detector, allowing for both qualitative identification based on the fragmentation pattern and quantitative analysis.

Sample Preparation and Extraction Techniques for Analytical Purity

Proper sample preparation is a critical step to ensure accurate and reliable analytical results. The goal is to isolate this compound from the sample matrix, remove interfering substances, and concentrate it to a level suitable for detection. encyclopedia.pub

For relatively clean samples, such as in pharmaceutical formulations, a simple "dilute-and-shoot" approach may suffice, where the sample is dissolved in a suitable solvent (like the HPLC mobile phase) and injected directly into the chromatograph. impactfactor.orgresearchgate.net

For more complex matrices, more extensive extraction and clean-up procedures are necessary:

Liquid-Liquid Extraction (LLE): This classic technique involves partitioning the analyte between two immiscible liquids. An organic solvent is used to extract the compound from an aqueous sample. nih.gov The choice of solvent is critical and depends on the analyte's solubility.

Solid-Phase Extraction (SPE): SPE is a widely used technique for sample clean-up and concentration. The sample is passed through a cartridge containing a solid adsorbent. Interfering compounds are washed away, and the analyte of interest is then eluted with a small volume of an appropriate solvent. Reversed-phase (C18) or ion-exchange sorbents could be applicable for this compound.

Dispersive Liquid-Liquid Microextraction (DLLME): This is a miniaturized version of LLE that uses a small amount of extraction solvent and a disperser solvent. It is fast, efficient, and requires minimal solvent. nih.gov

The choice of the specific preparation method depends on the nature of the sample matrix, the concentration of the analyte, and the requirements of the subsequent analytical technique.

Conclusion and Future Research Directions

Summary of Current Understanding of 1-(4-Chlorophenyl)-2-imidazolidinone

This compound is a heterocyclic compound that belongs to the broader class of imidazolidinones. The imidazolidin-2-one scaffold is a crucial structural component in numerous FDA-approved drugs and bioactive compounds. nih.gov The primary role of this compound in the scientific literature is as a chemical intermediate and a structural motif for the synthesis of more complex molecules with potential therapeutic applications. For instance, it serves as a precursor for creating various ester derivatives that have been investigated for biological activities, such as anticonvulsant properties. researchgate.net Its synthesis can be achieved through methods like the acid-catalyzed reaction of N-(2,2-dialkoxyethyl)ureas with C-nucleophiles, a process that benefits from readily available starting materials and good regioselectivity. nih.gov While extensive research into the specific biological profile of this compound itself is not widely documented, its structural framework is integral to the development of novel chemical entities in medicinal chemistry.

Emerging Trends in Imidazolidinone Chemistry and Biological Applications

The imidazolidinone core, of which this compound is a representative, is a versatile scaffold that has garnered significant attention in medicinal chemistry due to its wide spectrum of biological activities. researchgate.net Research into imidazolidinone derivatives has revealed their potential across numerous therapeutic areas. These compounds have demonstrated promising anticancer, antimicrobial, anticonvulsant, anti-inflammatory, and antiviral properties. researchgate.netresearchgate.netjournaljpri.com

Emerging trends are focused on developing derivatives with high potency and selectivity for specific biological targets. For example, certain imidazolidinone derivatives have been identified as selective cyclooxygenase-2 (COX-2) inhibitors, which is significant for developing anti-inflammatory drugs with fewer gastrointestinal side effects. researchgate.net In oncology, derivatives are being designed as inhibitors of anti-apoptotic B-cell lymphoma-2 (Bcl-2) proteins, which are key targets for cancer therapy. nih.gov Furthermore, there is a growing emphasis on creating eco-friendly and sustainable production processes for these valuable chemical intermediates. datainsightsmarket.com

Table 1: Biological Applications of Imidazolidinone Derivatives

| Biological Activity | Description | Key Research Findings |

| Anticancer | Inhibition of cancer cell proliferation and induction of apoptosis. | Derivatives show activity against various cancer cell lines, including liver, breast, and colon cancer, by targeting proteins like Bcl-2. researchgate.netresearchgate.netnih.gov |

| Antimicrobial | Activity against a range of bacteria and fungi. | Thioxo-imidazolidinone derivatives have shown efficacy against bacteria like Staphylococcus aureus and fungi such as Candida albicans. ekb.eg |

| Anti-inflammatory | Reduction of inflammation, often through enzyme inhibition. | Imidazolidinone structures can effectively interact with and inhibit the COX-2 enzyme, a key mediator of inflammation. researchgate.net |

| Anticonvulsant | Protection against seizures. | (Arylalkyl)azole derivatives containing the imidazolidinone scaffold have been investigated for their potential to prevent seizures. researchgate.net |

| Antiviral | Inhibition of viral replication. | Certain imidazolidine-2-thione derivatives have been reported to possess anti-HIV activity. scialert.net |

Future Avenues for Synthetic Innovation and Derivatization

The synthesis of the imidazolidinone scaffold is continuously evolving, with new methodologies aimed at improving efficiency, selectivity, and structural diversity. Future research in synthetic innovation is moving beyond traditional methods, such as the carbonylation of diamines, towards more advanced catalytic systems. acs.org

Key future avenues include:

Advanced Catalysis : The use of metal catalysts, such as palladium and silver, in reactions like the diamination of unsaturated C-C bonds, allows for the construction of the imidazolidinone ring with high precision. mdpi.com

Green Chemistry Approaches : Development of base-catalyzed intramolecular hydroamidation reactions that can proceed under ambient conditions, tolerate water, and avoid the use of toxic reagents represents a sustainable and efficient synthetic route. acs.org

Stereoselective Synthesis : Given the importance of chirality in drug action, a major focus will be on developing stereospecific synthesis routes to produce enantiomerically pure imidazolidinones, for example, by using chiral auxiliaries or asymmetric catalysis. mdpi.com

Novel Derivatization Reagents : An innovative application of imidazolidinones is their use as chiral derivatization reagents to aid in the chromatographic separation and analysis of other chiral molecules, such as amino acids and organic acids, via techniques like LC-MS/MS. nih.govnih.gov

Table 2: Modern Synthetic Strategies for Imidazolidinone Scaffolds

| Synthetic Strategy | Description | Advantages |

| Metal-Catalyzed Diamination | Uses metals like Palladium (Pd) to catalyze the addition of two nitrogen atoms across an unsaturated bond to form the cyclic urea (B33335) structure. | High efficiency and control over stereochemistry. mdpi.com |

| Base-Catalyzed Hydroamidation | An intramolecular cyclization of propargylic ureas promoted by an organic base. | Can be performed at room temperature, is tolerant to water, and avoids harsh reagents. acs.org |

| Pseudo-Multicomponent Reactions | A streamlined process where multiple reaction steps (e.g., Schiff base formation, reduction, and cyclization) are performed sequentially in one pot. | Simplifies the synthetic process, reduces waste, and improves overall yield. mdpi.com |

| Acid-Catalyzed Cyclization | Intramolecular cyclization of urea derivatives, such as N-(2,2-dialkoxyethyl) ureas. | Employs readily available starting materials and offers excellent regioselectivity. nih.gov |

Prospective Research on Advanced Biological Targets and Mechanistic Elucidation

Future research on imidazolidinone derivatives will increasingly focus on identifying and validating advanced biological targets to understand their precise mechanisms of action. This shift from broad phenotypic screening to target-based drug discovery allows for the design of more selective and effective therapeutic agents.

Prospective research directions include:

Targeting Protein-Protein Interactions : Many imidazolidinone derivatives are being designed to disrupt critical protein-protein interactions inside cells. A prime example is the inhibition of the interaction between pro-survival Bcl-2 family proteins and pro-apoptotic proteins, a key mechanism for inducing cell death in cancer cells. nih.gov

Kinase Inhibition : Protein kinases are crucial regulators of cell signaling and are often dysregulated in diseases like cancer. Screening imidazolidinone libraries against various kinases could identify novel inhibitors for targeted therapy. researchgate.net

Mechanistic Studies in Oncology : Beyond identifying targets, future work will elucidate the downstream effects of target engagement. This includes detailed studies on how these compounds induce cell cycle arrest at different phases (e.g., G0/G1 or S phase) and trigger apoptosis in specific cancer cell lines like MCF-7 (breast cancer). researchgate.netnih.gov

DNA Interaction : Some imidazolidinethione derivatives have been shown to interact with DNA, potentially through hydrogen bonding with specific bases like guanine in the minor groove. Further exploration of these interactions could lead to the development of novel DNA-targeting agents. nih.gov

Integration of Computational and Experimental Methodologies for Rational Design

The synergy between computational modeling and experimental validation is revolutionizing the field of drug discovery, and the development of imidazolidinone-based therapeutics is no exception. openmedicinalchemistryjournal.comnih.gov This integrated approach accelerates the design-make-test-analyze cycle, enabling a more rational and efficient search for novel drug candidates.

The integration of these methodologies will likely advance in the following ways:

Virtual Screening and Molecular Docking : Large libraries of virtual imidazolidinone derivatives can be screened against the three-dimensional structures of biological targets to predict binding affinities and modes. nih.govpatsnap.com This helps prioritize which compounds to synthesize and test, saving significant time and resources.

Quantitative Structure-Activity Relationship (QSAR) : 3D-QSAR models are being developed to correlate the structural features of imidazolidinone derivatives with their biological activity. nih.gov These models provide valuable insights into which chemical modifications are likely to enhance potency, guiding the design of more effective analogues.

Quantum Chemistry Calculations : Computational methods like Density Functional Theory (DFT) are used to understand reaction mechanisms, predict the stability of intermediates, and rationalize the regioselectivity observed in synthetic routes. nih.gov These calculations can also model molecular interactions, such as the hydrogen bonding between a drug and its target. nih.gov

AI and Machine Learning : Future advancements will incorporate artificial intelligence and machine learning algorithms to build more sophisticated predictive models. patsnap.commdpi.com These tools can analyze complex datasets to identify novel patterns and guide the de novo design of imidazolidinone derivatives with optimized therapeutic properties.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(4-Chlorophenyl)-2-imidazolidinone, and how can reaction conditions be optimized for yield and purity?

- Methodology : Synthesis often involves cyclization reactions. For example, condensation of 4-chloroaniline with urea derivatives under acidic or basic conditions may yield the target compound. Optimization includes temperature control (e.g., reflux in ethanol at 80–100°C) and catalysts like acetic acid or p-toluenesulfonic acid to enhance cyclization efficiency. Post-synthesis purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) improves purity .

- Key Considerations : Monitor reaction progress using thin-layer chromatography (TLC) and adjust stoichiometry to minimize byproducts like unreacted aniline derivatives.

Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic techniques?

- Analytical Workflow :

- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm the presence of the chlorophenyl group (aromatic protons at δ 7.2–7.5 ppm) and imidazolidinone ring (NH protons at δ 5.5–6.0 ppm, carbonyl carbon at δ 160–170 ppm).

- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) or GC/MS (after derivatization if needed) to verify molecular ion peaks at m/z 196.63 (M) and fragmentation patterns consistent with the imidazolidinone core .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) and quantify impurities .

Advanced Research Questions

Q. What factors influence the sorption-desorption behavior of this compound in different soil types, and how can these be modeled?

- Experimental Design : Conduct batch equilibration studies using soils with varying organic carbon (OC) content (0.5–3.5%) and clay mineralogy. Analyze sorption isotherms using the Freundlich equation (, ), which quantifies nonlinear binding to soil particles .

- Critical Variables : Soil pH (4.5–8.0) and ionic strength significantly affect sorption. For example, higher OC content increases sorption capacity ( mL/g), while acidic soils enhance desorption due to protonation of the imidazolidinone ring .

Q. How does the structural modification of this compound affect its bioactivity against parasitic targets, based on existing SAR studies?

- Structure-Activity Relationship (SAR) Insights : While direct data on this compound is limited, analogs like 1-(5-nitro-2-thiazolyl)-2-imidazolidinone show potent antischistosomal activity. Key modifications include:

- Electron-Withdrawing Groups : Nitro or chloro substituents on aromatic rings enhance uptake by parasitic cells .

- Ring Saturation : Dihydroimidazolidinone derivatives exhibit improved metabolic stability compared to fully unsaturated analogs .

Q. What are the conflicting findings in the environmental persistence data of this compound, and how can experimental variables be standardized?

- Data Contradictions : Reported half-lives () in soil vary from 15 to 60 days due to discrepancies in experimental conditions (e.g., aerobic vs. anaerobic microcosms, temperature fluctuations).

- Standardization Strategies :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。